Morpholine-vs-Pyrrolidine Sulfonamide: Structural Divergence from DprE1-IN-1 Alters Predicted Target Engagement
The target compound (864941-30-0) incorporates a morpholine-4-sulfonyl benzamido substituent, whereas the directly comparable analog DprE1-IN-1 (920459-41-2) employs a pyrrolidine-1-sulfonyl benzamido group . This single heteroatom substitution (morpholine O vs. pyrrolidine CH₂) alters hydrogen-bonding capacity, conformational flexibility, and electronic properties of the sulfonamide moiety—parameters that critically influence DprE1 binding pocket occupancy [1]. DprE1-IN-1 has been characterized as a potent, orally active DprE1 inhibitor with MIC values <0.26 μg/mL against drug-susceptible Mtb and an IC₅₀ >60 μg/mL against HepG2 cells (low cytotoxicity) . The morpholine analog 864941-30-0 has not been profiled in published DprE1 inhibition assays; however, its structural divergence at this key pharmacophoric position precludes assumption of equivalent DprE1 potency or selectivity [1].
| Evidence Dimension | Sulfonamide heterocycle composition (structural divergence from nearest profiled analog) |
|---|---|
| Target Compound Data | Morpholine-4-sulfonyl (contains ring oxygen; stronger H-bond acceptor; increased polarity) |
| Comparator Or Baseline | DprE1-IN-1 (CAS 920459-41-2): Pyrrolidine-1-sulfonyl (no ring oxygen); DprE1 inhibitor with MIC Mtb <0.26 μg/mL, HepG2 IC₅₀ >60 μg/mL |
| Quantified Difference | No direct head-to-head bioactivity comparison available. Structural divergence: ring O vs. CH₂ alters cLogP, H-bond acceptor count, and sulfonamide geometry. |
| Conditions | Structural comparison based on published X-ray co-crystal structures of DprE1 with TCA1-series ligands [1]; DprE1-IN-1 biological data from in vitro Mtb growth inhibition and HepG2 cytotoxicity assays . |
Why This Matters
The morpholine oxygen introduces a hydrogen-bond acceptor not present in the pyrrolidine analog, which may redirect binding pose within the DprE1 active site and should not be assumed to replicate DprE1-IN-1 potency without experimental confirmation.
- [1] Liu R, Zhang Y, et al. Determinants of the Inhibition of DprE1 and CYP2C9 by Antitubercular Thiophenes. Angew Chem Int Ed. 2017;56(42):13041-13045. doi:10.1002/anie.20170767X. X-ray co-crystal structures of DprE1 with TCA1 derivatives. View Source
